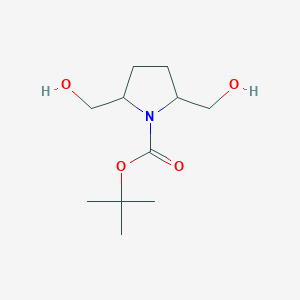

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and hydroxymethyl substituents at the 2- and 5-positions. Its stereochemical configuration, such as (3R,4R) or (2S,5R), is critical for applications in asymmetric synthesis and drug development . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing autotaxin (ATX) inhibitors, where its bicyclic core contributes to binding affinity and selectivity . The presence of two hydroxymethyl groups enables further functionalization, such as cyclization to form macrocycles or conversion to tosylates for nucleophilic substitution reactions .

Propriétés

IUPAC Name |

tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQFMICMBHKUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722997 | |

| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-59-8 | |

| Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Three-Component Domino Reaction Approach

Research findings indicate that a highly efficient method involves a three-component domino reaction, which combines tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate to generate the pyrrolidine ring with cis-configured tert-butyl groups.

- Reaction conditions :

- Reagents: tert-leucine, 2,2-dimethylpentan-3-one, dimethyl fumarate.

- Solvent: Typically dichloromethane (DCM).

- Temperature: Around 20°C.

- Duration: Approximately 16 hours.

- Yield: Up to 98% for the initial step.

- The reaction proceeds via a [3+2] cycloaddition involving azomethine ylide intermediates, leading to strained pyrrolidine derivatives with tert-butyl groups at the α-carbons.

- Subsequent conversion steps involve oxidation to pyrroline-1-oxide and addition of organolithium reagents such as ethyllithium (EtLi) to introduce hydroxymethyl groups.

Nucleophilic Substitution and Protection Strategies

Alternative methods involve:

- Starting from pyrrolidine derivatives with free amino groups.

- Protecting the amino group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Introducing hydroxymethyl groups via formaldehyde or paraformaldehyde in the presence of catalysts like sodium hydroxide or sodium borohydride.

Key Reagents and Conditions Summary

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Domino reaction | tert-leucine, dimethyl fumarate, 2,2-dimethylpentan-3-one | DCM | 20°C | 16h | 98% | Efficient formation of strained pyrrolidine |

| Nucleophilic hydroxymethylation | Formaldehyde, NaOH | Aqueous or alcohol | Room temp | Variable | Moderate | Requires subsequent purification |

| Boc protection | Boc2O, base (e.g., triethylamine) | DCM or THF | Room temp | Several hours | High | Ensures nitrogen protection |

Data Tables of Preparation Parameters

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | Domino cyclization | tert-leucine, dimethyl fumarate, 2,2-dimethylpentan-3-one | DCM | 20°C | 16h | 98% | Formation of strained pyrrolidine core |

| 2 | Hydroxymethylation | Formaldehyde, NaOH | Aqueous | Room temp | 2-4h | 60-80% | For hydroxymethyl groups at positions 2 and 5 |

| 3 | Boc protection | Boc2O, triethylamine | DCM | Room temp | 4-6h | >95% | Protects nitrogen as carbamate |

Table 2: Key Reagents and Conditions

Research Findings and Notable Observations

- Efficiency : The domino reaction method yields the pyrrolidine core with high efficiency (up to 98%) and stereoselectivity favoring cis-configuration of tert-butyl groups.

- Stereochemistry : The formation of cis-configured tert-butyl groups is driven by steric interactions during the addition of organolithium reagents, as confirmed by NMR and IR spectroscopy.

- Substituent Introduction : Hydroxymethyl groups are typically introduced via formaldehyde addition, which can be optimized by controlling pH and temperature to maximize yield.

- Protection Strategy : The Boc group is introduced after core formation to prevent side reactions during hydroxymethylation.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include acids, bases, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Key Applications

-

Synthesis of Pharmaceuticals

- This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and bioavailability of drugs.

-

Drug Development

- It plays a significant role in developing prodrugs, which improve the bioavailability of active pharmaceutical ingredients by modifying their chemical properties. The ability to alter solubility and permeability makes it valuable in drug formulation.

-

Bioconjugation Techniques

- tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in bioconjugation methods to attach drugs to biomolecules. This enhances targeted delivery systems in cancer therapy, improving therapeutic outcomes while minimizing side effects.

-

Research in Organic Chemistry

- The compound is a valuable reagent in organic synthesis, aiding researchers in creating complex molecular architectures. Its unique structural properties facilitate the development of novel compounds with potential therapeutic applications.

-

Material Science

- In material science, this chemical is explored for developing new materials, including polymers and coatings. Its structural characteristics can enhance material performance, making it suitable for various industrial applications.

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthesis of Pharmaceuticals | Building block for drugs targeting neurological disorders | Case study on drug efficacy improvement |

| Drug Development | Development of prodrugs to enhance bioavailability | Research on solubility enhancement |

| Bioconjugation | Techniques to attach drugs to biomolecules for targeted delivery | Case study on cancer therapy effectiveness |

| Organic Chemistry Research | Reagent for creating complex molecular structures | Examples of novel compound synthesis |

| Material Science | Development of new materials and coatings | Research on polymer performance enhancement |

Case Study 1: Synthesis of Neurological Drugs

A study demonstrated the use of this compound in synthesizing a novel class of neuroprotective agents. The modifications made using this compound resulted in improved pharmacokinetic profiles compared to existing treatments.

Case Study 2: Prodrug Development

In research focused on enhancing bioavailability, this compound was used to create prodrugs that exhibited significantly increased solubility and absorption rates in preclinical models. The findings suggest potential for clinical applications in treating chronic diseases.

Case Study 3: Targeted Drug Delivery

The compound's application in bioconjugation techniques was explored through a project aimed at improving the delivery of chemotherapeutic agents directly to tumor cells. Results indicated enhanced efficacy and reduced systemic toxicity.

Mécanisme D'action

The mechanism of action of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl ester group can undergo hydrolysis, releasing the active pyrrolidine derivative that can interact with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Fluorinated Analogs

- Fluorine’s electron-withdrawing effect may also influence the acidity of adjacent protons, altering reaction pathways compared to the non-fluorinated parent compound .

- tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6) : The combination of fluorine and hydroxyl groups introduces polarity, impacting solubility and hydrogen-bonding capacity. This derivative is valuable in designing kinase inhibitors where polar interactions are critical .

Hydroxymethyl vs. Acetoxymethyl Derivatives

Furan-Based Analogs

- It undergoes hydrogenation to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) using Ru/MnCo2O4 catalysts. Comparatively, the pyrrolidine core in tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate offers greater conformational rigidity, which is advantageous in enzyme inhibition .

Activité Biologique

tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 885277-59-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological mechanisms, and research findings related to this compound, highlighting its significance in drug development and therapeutic applications.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxymethyl groups present in the structure can participate in hydrogen bonding and other interactions, potentially influencing enzyme activity and receptor binding affinities. This compound may serve as a precursor for synthesizing biologically active derivatives that exhibit therapeutic properties .

Biological Activity

Research indicates that this compound and its derivatives may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxicity : Investigation into the cytotoxic effects on cancer cell lines shows promise, although specific IC50 values require further elucidation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 25 µM. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study 2: Cytotoxic Effects

In vitro assays using human breast cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving protection/deprotection strategies and coupling reactions. For example, mixed anhydride intermediates can be formed using reagents like isobutyl chloroformate and DIPEA, followed by nucleophilic addition. Purification often involves reverse-phase chromatography (e.g., C18 columns) or flash chromatography with gradients such as ethyl acetate/hexane . Critical steps include monitoring reaction progress via LC-MS and optimizing solvent systems (e.g., THF, CH₂Cl₂) to suppress side reactions.

Q. How is the stereochemistry of this compound confirmed?

Stereochemical assignments rely on techniques like ¹H/¹³C NMR (e.g., coupling constants for diastereotopic protons), X-ray crystallography, and enzymatic desymmetrization. For instance, biocatalytic methods using lipases or esterases can resolve racemic mixtures, as demonstrated in desymmetrization studies . Chiral HPLC with polysaccharide-based columns is also employed to separate enantiomers and validate optical purity.

Advanced Research Questions

Q. What methodologies enable the desymmetrization of this compound to access enantiomerically enriched derivatives?

Desymmetrization is achieved through enzymatic or chemical asymmetric catalysis. Biocatalytic approaches using immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze one acetate group from the bis(acetoxymethyl) precursor, yielding monoacetate derivatives with >90% enantiomeric excess (ee) . Chemical methods may employ chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) to induce asymmetry during nucleophilic substitutions or oxidations.

Q. How can cross-coupling reactions involving this compound be optimized for regioselectivity?

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require careful selection of ligands and bases. For example, Pd(PPh₃)₄ with Cs₂CO₃ in dioxane promotes coupling at the hydroxymethyl-substituted positions while minimizing pyrrolidine ring distortion . Pre-coordination of the substrate with boronates or silanes enhances regiocontrol. Solvent polarity and temperature (e.g., 70°C in THF) also influence reaction outcomes.

Q. What analytical techniques reliably characterize structural integrity and purity in complex mixtures?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., HSQC, HMBC) maps carbon-proton correlations to verify substituent positions. Reverse-phase HPLC with UV/Vis or MS detection quantifies purity, particularly for intermediates in multi-step syntheses . For chiral analysis, circular dichroism (CD) or vibrational circular dichroism (VCD) provides complementary data to NMR and X-ray.

Q. How do reaction conditions influence nucleophilic substitution outcomes on this compound?

Strong bases (e.g., NaH) in aprotic solvents (THF, DMF) favor SN2 mechanisms at the hydroxymethyl groups, while bulky bases like DBU promote elimination pathways under elevated temperatures . Solvent polarity adjustments (e.g., switching from THF to DMSO) can stabilize transition states, improving yields of alkoxy-substituted derivatives. Kinetic studies via in situ IR or Raman spectroscopy help identify optimal reaction windows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.